5-(4-Acetylpiperazin-1-yl)piperidine-3-carboxylic acid
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Overview
Description
5-(4-Acetylpiperazin-1-yl)piperidine-3-carboxylic acid: is a heterocyclic compound that contains both piperidine and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and piperazine rings in its structure makes it a versatile scaffold for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Acetylpiperazin-1-yl)piperidine-3-carboxylic acid typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of Piperazine Moiety: The piperazine ring is introduced by reacting the piperidine derivative with a suitable piperazine precursor.
Acetylation: The final step involves the acetylation of the piperazine nitrogen using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed on the carbonyl group of the acetyl moiety, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its unique structure.
Receptor Binding: Studied for its ability to bind to certain biological receptors, making it a candidate for drug development.
Medicine:
Pharmaceutical Development: Explored as a scaffold for the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 5-(4-Acetylpiperazin-1-yl)piperidine-3-carboxylic acid is primarily based on its ability to interact with biological targets such as enzymes and receptors. The piperidine and piperazine rings provide a unique three-dimensional structure that can fit into the active sites of enzymes or bind to receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various pharmacological effects.
Comparison with Similar Compounds
Piperidine Derivatives: Compounds such as piperidine-3-carboxylic acid and piperidine-4-carboxylic acid.
Piperazine Derivatives: Compounds such as 1-acetylpiperazine and 4-methylpiperazine.
Comparison:
Uniqueness: The combination of both piperidine and piperazine rings in 5-(4-Acetylpiperazin-1-yl)piperidine-3-carboxylic acid provides a unique scaffold that is not commonly found in other compounds. This dual-ring structure enhances its potential for diverse biological activities.
Versatility: The presence of both rings allows for a wide range of chemical modifications, making it a versatile compound for drug development.
Properties
Molecular Formula |
C12H21N3O3 |
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Molecular Weight |
255.31 g/mol |
IUPAC Name |
5-(4-acetylpiperazin-1-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H21N3O3/c1-9(16)14-2-4-15(5-3-14)11-6-10(12(17)18)7-13-8-11/h10-11,13H,2-8H2,1H3,(H,17,18) |
InChI Key |
XZUMNOJNWCTWON-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CC(CNC2)C(=O)O |
Origin of Product |
United States |
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